2,2'-{benzene-1,4-diylbis[nitrilo(E)methylylidene]}bis(4,6-dichlorophenol)
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Overview
Description
2,2’-{benzene-1,4-diylbis[nitrilo(E)methylylidene]}bis(4,6-dichlorophenol) is a Schiff base compound derived from the condensation reaction of benzene-1,4-diamine and 4,6-dichlorosalicylaldehyde. Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{benzene-1,4-diylbis[nitrilo(E)methylylidene]}bis(4,6-dichlorophenol) involves the condensation reaction between benzene-1,4-diamine and 4,6-dichlorosalicylaldehyde in a 1:2 molar ratio. The reaction is typically carried out in the presence of a catalyst such as glacial acetic acid under reflux conditions. The resulting Schiff base is then purified through recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-{benzene-1,4-diylbis[nitrilo(E)methylylidene]}bis(4,6-dichlorophenol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and appropriate solvents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Benzene-1,4-diamine and 4,6-dichlorosalicylaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,2’-{benzene-1,4-diylbis[nitrilo(E)methylylidene]}bis(4,6-dichlorophenol) has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2’-{benzene-1,4-diylbis[nitrilo(E)methylylidene]}bis(4,6-dichlorophenol) primarily involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. For example, the compound can chelate metal ions, disrupting metal-dependent enzymes and processes in microbial cells, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
2,2’-{benzene-1,3-diylbis[nitrilo(E)methylylidene]}diphenol: Similar Schiff base with different substitution pattern on the benzene ring.
2,2’-{1,2-ethanediylbis[nitrilo(E)methylylidene]}bis(4,6-dichlorophenol): Similar structure with an ethylene bridge instead of a benzene ring.
Uniqueness
2,2’-{benzene-1,4-diylbis[nitrilo(E)methylylidene]}bis(4,6-dichlorophenol) is unique due to its specific substitution pattern and the presence of dichloro groups, which can significantly influence its chemical reactivity and biological activity compared to other Schiff bases .
Properties
Molecular Formula |
C20H12Cl4N2O2 |
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Molecular Weight |
454.1 g/mol |
IUPAC Name |
2,4-dichloro-6-[[4-[(3,5-dichloro-2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C20H12Cl4N2O2/c21-13-5-11(19(27)17(23)7-13)9-25-15-1-2-16(4-3-15)26-10-12-6-14(22)8-18(24)20(12)28/h1-10,27-28H |
InChI Key |
BMTSCNZGECYDAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(C(=CC(=C2)Cl)Cl)O)N=CC3=C(C(=CC(=C3)Cl)Cl)O |
Origin of Product |
United States |
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